(S,S)-对乙氨丁醇-d4 二盐酸盐

描述

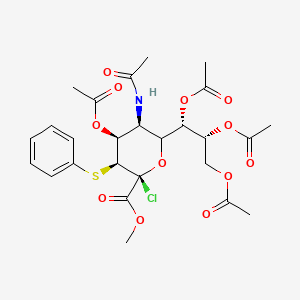

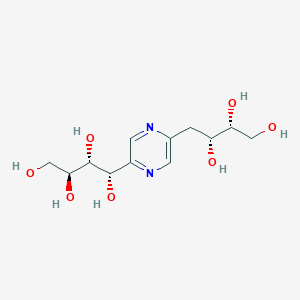

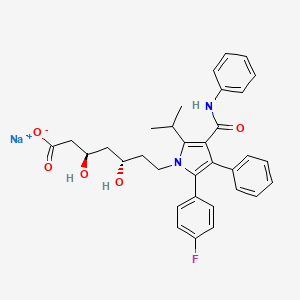

(S,S)-Ethambutol-d4 bishydrochloride, a derivative of ethambutol, is recognized for its S,S absolute stereochemistry. This stereochemistry has been unambiguously determined through the synthesis of its possible stereomers and separation by chiral chromatography (Blessington & Beiraghi, 1990). Ethambutol acts as a ligand for various metal ions, such as copper(II), forming complexes with applications in medicinal and analytical chemistry (Verissimo et al., 2018).

Synthesis Analysis

The synthesis of ethambutol, the key intermediate for (S,S)-Ethambutol-d4 bishydrochloride, involves multiple steps, starting from 1-butene, chlorine, and acetonitrile, leading to (R,S)-2-aminobutanol and its resolution into optically pure enantiomers. The final product is obtained through reactions with 1,2-dichloroethane, showcasing the detailed synthetic pathway to achieve the desired stereochemistry (Xi-long, 2004).

Molecular Structure Analysis

Computational studies have detailed the molecular structure and properties of ethambutol, utilizing density functional theory (DFT) calculations to determine its molecular structure, electronic properties, and reactivity descriptors. These studies offer insights into the molecular geometry and electronic structure that underpin its chemical behavior and interactions (Salgado-Morán et al., 2013).

Chemical Reactions and Properties

Ethambutol's ability to form metal complexes, particularly with copper(II), highlights its chemical reactivity and potential application in forming complexes with medicinal and analytical applications. Structural studies of these complexes provide a basis for understanding the coordination geometry and the ligand's role in complex formation (Verissimo et al., 2018).

Physical Properties Analysis

The physical properties of ethambutol dihydrochloride, including its hygroscopic nature and implications for drug formulation and stability, have been addressed by exploring multicomponent solid forms. These studies aim to reduce the hygroscopicity of ethambutol to improve its formulation stability (Diniz et al., 2017).

Chemical Properties Analysis

The chemical properties of ethambutol, such as its interaction with metal ions and formation of complexes, have been extensively studied. These interactions not only highlight the chemical versatility of ethambutol but also its potential for further application in the development of novel compounds with enhanced properties (Verissimo et al., 2018).

科学研究应用

1. 配合物中的结构和扩散行为

(S,S)-对乙氨丁醇及其二盐酸盐与铜(II)等金属离子形成配合物,这在药物和分析化学中很重要。对这些配合物结构的研究揭示了水溶液中铜(II)的配位几何结构。例如,对乙氨丁醇和铜(II)之间的 1:1 配合物显示出具有扭曲的四方锥几何结构的五配位结构。这对理解药物-金属相互作用及其在各个领域的应用具有重要意义 (Verissimo 等人,2018 年)。

2. 分析方法学开发

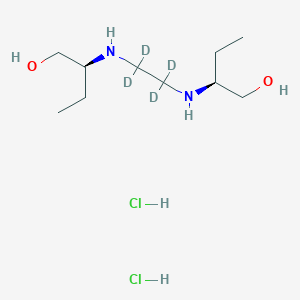

(S,S)-对乙氨丁醇-d4 二盐酸盐已被用作血浆中对乙氨丁醇测定的内标。这涉及将对乙氨丁醇和内标转化为它们的三氟乙酰衍生物,然后进行选择性离子监测。该方法有助于研究药物的生物利用度和药代动力学 (Ohya 等人,1980 年)。

3. 立体化学研究

对乙氨丁醇的立体化学已使用手性液相色谱和合成法进行研究,重点是其 S,S 绝对立体化学。这种类型的研究对于理解药物的治疗效果和开发分析治疗片剂的方法至关重要 (Blessington & Beiraghi,1990 年)。

4. 降低药物制剂的吸湿性

对(S,S)-对乙氨丁醇的研究已导致多组分晶体形式的发展,以降低其吸湿性。这对于提高结核病治疗的稳定性和疗效尤为重要 (Diniz 等人,2017 年)。

5. 增强药物的可加工性

已经进行了关于提高对乙氨丁醇盐酸盐可加工性的研究,例如通过球形团聚。这增强了药物的流动性、可压缩性和填充特性,这对制药至关重要 (Nitsure 等人,2019 年)。

6. 溶液中的传输性质

对对乙氨丁醇二盐酸盐水溶液的传输性质的研究提供了对溶液中药物行为的见解,这对于理解其药代动力学和潜在的药物-药物相互作用至关重要 (Verissimo 等人,2015 年)。

安全和危害

The safety and hazards associated with a compound like Ethambutol-d4 would be determined through a combination of in vitro toxicity testing, animal studies, and clinical trials12.

未来方向

The future directions for a compound like Ethambutol-d4 could include further optimization of the synthesis process, investigation of new therapeutic applications, and development of new formulations or delivery methods1314.

Please note that this is a general overview and may not apply specifically to “(S,S)-Ethambutol-d4 bishydrochloride”. For detailed information, it’s best to refer to specific scientific literature or databases dedicated to this compound.

属性

IUPAC Name |

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-QGTYBEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-Ethambutol-d4 bishydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)